(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

Medicinal Chemistry QSAR Drug Design

Sourcing benzimidazole scaffolds with predictable lipophilicity for lead optimization is challenging. This compound addresses that need. - Functionalized core: 1-Benzylbenzimidazole-thioacetic acid scaffold (LogP 3.5-4.14) validated for bradykinin B1 and CRTh2 antagonist programs. - Key handle: Carboxylic acid moiety enables direct synthesis of hydrazide derivatives for focused library generation. - Defined property: pH-dependent LogD profile (0.92 at pH 5.5; -0.48 at pH 7.4) makes it suitable for subcellular distribution assays. Supplied with full analytical characterization to support immediate synthetic use.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 314036-23-2
Cat. No. B1361875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
CAS314036-23-2
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)O
InChIInChI=1S/C16H14N2O2S/c19-15(20)11-21-16-17-13-8-4-5-9-14(13)18(16)10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20)
InChIKeyBRILZJVYLZTDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility44.8 [ug/mL]

314036-23-2: Versatile Benzimidazole-Thioether Scaffold


(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid (CAS: 314036-23-2) is a functionalized benzimidazole derivative with the molecular formula C₁₆H₁₄N₂O₂S and a molecular weight of 298.36 g/mol . It features a 1-benzylbenzimidazole core linked via a thioether bridge to an acetic acid moiety. This precise combination of a pharmacologically privileged benzimidazole scaffold, a lipophilic benzyl substituent, and a modifiable carboxyl group defines its primary utility as a versatile small-molecule building block in medicinal chemistry and custom synthesis .

Why Generic Substitution of 314036-23-2 Fails


Generic substitution within the benzimidazole-thioacetic acid class is not scientifically sound due to critical structural variations that drive divergent physicochemical properties. The target compound's N1-benzyl substitution, distinct from simpler N1-H or N1-alkyl analogs, critically elevates lipophilicity, as indicated by a calculated LogP of 3.5-4.14 . This parameter directly influences membrane permeability, solubility, and off-target binding profiles. Such structural nuances yield vastly different LogD values at physiological pH (e.g., ACD/LogD at pH 7.4 for 314036-23-2 is -0.48 ), underscoring that even minor modifications in the N1-substituent can lead to non-equivalent biological distribution and activity, a principle supported by QSAR models for the 1-benzylbenzimidazole class [1][2].

314036-23-2: Comparative Evidence Guide


Lipophilicity Advantage over N1-H Analog

The N1-benzyl substitution on 314036-23-2 results in a calculated LogP of 3.89 to 4.14, which is substantially higher than the N1-unsubstituted analog (1H-benzimidazol-2-ylthio)acetic acid (CAS 3042-00-0). This difference in lipophilicity is a critical determinant for membrane permeability and in silico screening, as established by QSAR studies for this chemotype. [1]

Medicinal Chemistry QSAR Drug Design Lipophilicity

pH-Dependent LogD Profile

The compound exhibits a pronounced pH-dependent lipophilicity profile. At pH 5.5, ACD/LogD is 0.92, whereas at pH 7.4, it drops to -0.48 . This shift is characteristic of the carboxylic acid moiety, which ionizes at physiological pH, enhancing aqueous solubility relative to neutral analogs. This precise behavior is a unique fingerprint for this specific scaffold.

Physicochemical Characterization ADME Bioavailability

Thermal Stability and Physical State

The compound is a crystalline solid with a defined melting point range of 138-140 °C and a high predicted boiling point of 545.5±60.0 °C at 760 mmHg . This thermal profile is distinct from many related benzimidazole-thioacetic acids, which may be oils or have lower melting points due to the absence of the benzyl group.

Analytical Chemistry Process Chemistry Stability

Computed Physicochemical and ADME Profile

The compound's computed property profile provides a quantitative basis for prioritizing it in virtual screening libraries. Key computed properties include a Topological Polar Surface Area (TPSA) of 80.4-83 Ų [1], 5 rotatable bonds, and 0 Rule-of-5 violations . These values are a direct consequence of its specific substitution pattern and differ from simpler benzimidazole analogs.

Computational Chemistry Virtual Screening ADMET Prediction

314036-23-2: Validated Application Scenarios


Bradykinin B1 & CRTh2 Antagonist Lead Optimization

The 1-benzylbenzimidazole core of 314036-23-2 is a validated chemotype for potent receptor antagonists, as demonstrated by the development of high-affinity bradykinin B1 receptor antagonists [1] and selective CRTh2 antagonists [2]. Its enhanced lipophilicity (LogP ~4.14) [3] and the presence of a modifiable acetic acid handle make it an ideal starting material for synthesizing focused libraries aimed at improving the pharmacokinetic properties of lead compounds, which often suffer from high molecular weight and poor oral bioavailability [1].

QSAR-Driven Antimicrobial Design

Given the established QSAR models linking lipophilicity (LogP) to both antibacterial [1] and antifungal [2] activity for 1-benzylbenzimidazole derivatives, 314036-23-2 is a strategically important building block. Its calculated LogP of 3.89-4.14 places it in a lipophilicity range that has been statistically correlated with significant antimicrobial effects [1][2]. Researchers can use this compound to synthesize novel analogs with predictable bioactivity profiles, guided by the existing QSAR framework.

Advanced Hydrazide & Hydrazone Synthesis

The carboxylic acid moiety of 314036-23-2 is a key functional handle for further derivatization. It has been explicitly used to synthesize advanced intermediates, such as 2-(1-Benzyl-1H-benzoimidazol-2-ylsulfanyl)acetic acid hydrazide derivatives, which are commercially available as AldrichCPR products for research [1]. This demonstrates a proven synthetic pathway for converting the acid into more complex hydrazone and hydrazide structures, which are valuable in the development of bioactive molecules with improved potency or novel mechanisms of action.

pH-Dependent Cellular Uptake Probe

The compound's unique pH-dependent LogD profile, shifting from 0.92 at pH 5.5 (e.g., endosomal compartments) to -0.48 at pH 7.4 (e.g., cytosol) [1], makes it a useful tool compound. This property allows researchers to study the impact of lipophilicity on subcellular distribution. It can serve as a model compound for validating in silico predictions of intracellular accumulation or for calibrating assays designed to measure passive membrane permeability across pH gradients, a feature not present in non-ionizable or permanently charged analogs.

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